3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide
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Overview
Description
3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro, cyanomethyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with aniline derivatives under basic conditions.
Introduction of Substituents: The chloro, cyanomethyl, and dichlorophenyl groups are introduced through various substitution reactions. For instance, the cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Final Assembly: The final step involves the coupling of the substituted benzamide with the appropriate chloro and dichlorophenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzamide oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and cyanomethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-3-chlorobenzamide: Similar structure but lacks the cyanomethyl group.
N-(2-Cyanomethylphenyl)-3-chlorobenzamide: Similar structure but lacks the dichlorophenyl group.
N-(2,6-Dichlorophenyl)-N-(2-cyanomethyl)benzamide: Similar structure but lacks the chloro group on the benzamide core.
Uniqueness
3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and cyanomethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
61492-98-6 |
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Molecular Formula |
C21H13Cl3N2O |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
3-chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C21H13Cl3N2O/c22-16-7-3-6-15(13-16)21(27)26(20-17(23)8-4-9-18(20)24)19-10-2-1-5-14(19)11-12-25/h1-10,13H,11H2 |
InChI Key |
ITHTWFCYSHTIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N(C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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